molecular formula C22H30N2O2 B077175 alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide CAS No. 13531-99-2

alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide

Cat. No. B077175
CAS RN: 13531-99-2
M. Wt: 354.5 g/mol
InChI Key: NZXXOBUZHVPWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide, also known as A-401 or A-401A, is a synthetic compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has been shown to inhibit the growth of tumor cells in vitro and in vivo. In neuroscience, alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. In drug discovery, alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has been used as a lead compound in the development of new drugs.

Mechanism Of Action

The mechanism of action of alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has also been shown to bind to the dopamine transporter, which plays a role in the regulation of dopamine levels in the brain.

Biochemical And Physiological Effects

Alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has been shown to have a variety of biochemical and physiological effects in the body. In cancer cells, alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In the brain, alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has been shown to increase levels of dopamine and acetylcholine, which are neurotransmitters involved in mood and cognition. alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted manipulation of biological processes. However, one limitation of using alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide is its potential toxicity, which can vary depending on the dose and duration of exposure.

Future Directions

There are several future directions for research on alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide. One area of interest is the development of new drugs based on the structure of alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide. Another area of interest is the investigation of alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide's potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide and its potential side effects.

Synthesis Methods

Alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide can be synthesized using a multi-step process that involves the reaction of 1-naphthaleneacetic acid with isopropylamine, followed by the addition of 3-morpholinopropylamine and acetic anhydride. The resulting compound is then purified using column chromatography.

properties

CAS RN

13531-99-2

Product Name

alpha-Isopropyl-alpha-(3-morpholinopropyl)-1-naphthaleneacetamide

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

5-morpholin-4-yl-2-naphthalen-1-yl-2-propan-2-ylpentanamide

InChI

InChI=1S/C22H30N2O2/c1-17(2)22(21(23)25,11-6-12-24-13-15-26-16-14-24)20-10-5-8-18-7-3-4-9-19(18)20/h3-5,7-10,17H,6,11-16H2,1-2H3,(H2,23,25)

InChI Key

NZXXOBUZHVPWMG-UHFFFAOYSA-N

SMILES

CC(C)C(CCCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N

Canonical SMILES

CC(C)C(CCCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N

synonyms

α-Isopropyl-α-(3-morpholinopropyl)-1-naphthaleneacetamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.